

Application Note: Analytical Methods for the Detection of Solvent Violet 13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B1664779

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Solvent Violet 13, also known as D&C Violet No. 2 and C.I. 60725, is a synthetic anthraquinone dye characterized by its bright, bluish-violet color.^{[1][2]} Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.^[1] Due to its stability, heat resistance, and light fastness, it is widely used in various industries.^[3] Common applications include the dyeing of hydrocarbon products like solvents and gasoline, thermoplastics, synthetic resins, and fibers.^[1] ^[2] It is also utilized in cosmetics, particularly in hair and skin care products, and in pyrotechnics for creating violet smoke compositions.^{[1][2]} Given its widespread use and presence in consumer products, accurate and sensitive analytical methods are crucial for quality control, safety assessment, and regulatory compliance.

This document provides detailed protocols for the detection and quantification of **Solvent Violet 13** using modern analytical techniques, primarily focusing on liquid chromatography-based methods.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the quantification of dyes

like **Solvent Violet 13**, even in complex matrices such as textiles.^[4] The method combines the separation power of HPLC with the precise mass detection of a triple quadrupole mass spectrometer, allowing for reliable identification and measurement at trace levels.

Quantitative Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method developed for the screening and quantification of 47 synthetic dyes, including **Solvent Violet 13** (also known as Disperse Blue 72).^[4]

Parameter	Reported Value	Source
Linearity (r^2)	>0.993	^[4]
Limit of Detection (LOD)	0.02 – 1.35 ng/mL	^[4]
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL	^[4]
Repeatability (%RSD, n=6) at 10 ng/mL	1.2 % – 16.3 %	^[4]
Repeatability (%RSD, n=6) at 50 ng/mL	1.1 % – 12.9 %	^[4]
Recovery	81.8 % – 114.1 %	^[4]

Note: The data represents the range for all 47 dyes analyzed in the study.

Experimental Protocol: LC-MS/MS Analysis of Solvent Violet 13 in Textiles

This protocol is adapted from a validated method for analyzing synthetic dyes in clothing samples.^[4]

1. Materials and Reagents

- **Solvent Violet 13** analytical standard (Sigma-Aldrich, Dr. Ehrenstorfer, etc.)^[4]
- Methanol (MeOH), HPLC or MS grade^[4]

- Water, deionized or ultrapure
- Ammonium acetate
- Formic acid
- Acetonitrile (ACN), HPLC or MS grade
- Standard stock solution: 100 µg/mL of **Solvent Violet 13** in MeOH.[4] From this, prepare a mixed series of calibration standards.[4]

2. Sample Preparation (Extraction)

- Weigh 1 gram of the textile sample and place it into a suitable container.[4]
- Add 20 mL of methanol (MeOH) to the sample.[4]
- Sonicate the sample at 50°C for 30 minutes to extract the dye.[4]
- Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]
- Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[4]
- Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of 95:5 water/methanol diluent before analysis.
[4]

3. Instrumentation

- An LC-MS/MS system such as a Shimadzu LCMS-8040 triple quadrupole UFMS coupled with a Nexera UHPLC, or equivalent.[4]

4. Chromatographic Conditions

- Column: Phenomenex Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm) or equivalent.[4]
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[5]

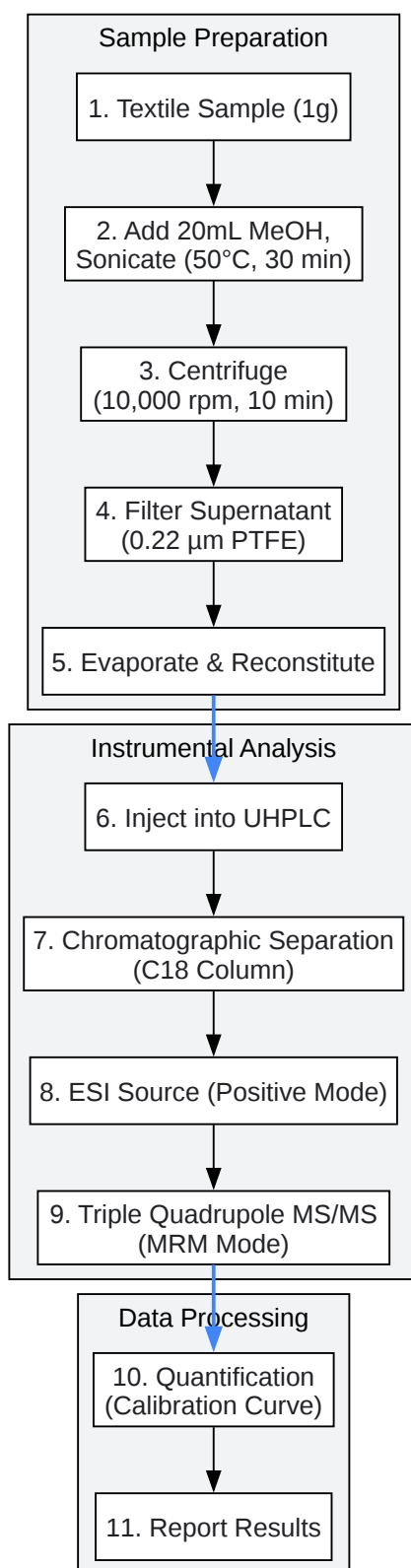
- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[\[5\]](#)
- Flow Rate: 0.3 mL/min.[\[5\]](#)
- Injection Volume: 1-10 μ L.[\[5\]](#)
- Gradient Elution Program:
 - 0–4 min: 5–40% B
 - 4–6 min: 40–70% B
 - 6–8 min: 70–95% B
 - 8–10 min: Hold at 95% B
 - 10–12 min: 95–5% B (Return to initial)
 - 12–15 min: Hold at 5% B (Equilibration) (Note: This gradient is a representative program for dye analysis and should be optimized for specific instrumentation and target analyte.)[\[5\]](#)

5. Mass Spectrometry Conditions

- Ion Source: Electrospray Ionization (ESI), positive mode.[\[6\]](#)
- Ion Spray Voltage: 1500 - 3500 V.[\[5\]](#)[\[6\]](#)
- Temperature: 300 - 600 °C.[\[5\]](#)[\[6\]](#)
- Nebulizer Gas (GS1): 40 psi.[\[6\]](#)
- Heater Gas (GS2): 80 psi.[\[6\]](#)
- Curtain Gas (CUR): 20 psi.[\[6\]](#)
- Collision Gas (CAD): Medium.[\[6\]](#)

- Detection Mode: Multiple Reaction Monitoring (MRM).[7] Precursor and product ions for **Solvent Violet 13** must be determined by direct infusion of a standard solution.

Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for the analysis of **Solvent Violet 13** in textiles by LC-MS/MS.

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

For routine quality control where high sensitivity is not the primary requirement, HPLC with a Diode Array Detector (HPLC-DAD) offers a robust and reliable alternative. This method identifies and quantifies **Solvent Violet 13** by its retention time and its characteristic UV-Vis spectrum.

Experimental Protocol: HPLC-DAD Analysis of Solvent Violet 13 in Cosmetics

This protocol is based on a method developed for the analysis of prohibited colorants in cosmetic products.[\[5\]](#)

1. Materials and Reagents

- **Solvent Violet 13** analytical standard
- Methanol (MeOH), HPLC grade[\[5\]](#)
- Water, deionized or ultrapure
- Ammonium acetate
- Formic acid
- Acetonitrile (ACN), HPLC grade
- Acetonitrile/Methanol (80:20, v/v) mixture

2. Sample Preparation (Extraction)

- Weigh 100 mg of the cosmetic sample (e.g., lipstick, hair tint) into a 50 mL conical tube.[\[5\]](#)
- Add methanol to a final volume of 50 mL.[\[5\]](#)
- Perform ultrasonication-assisted extraction at room temperature for 30 minutes.[\[5\]](#)

- Centrifuge the mixture at 3,100 x g for 5 minutes.[5]
- Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[5]

3. Instrumentation

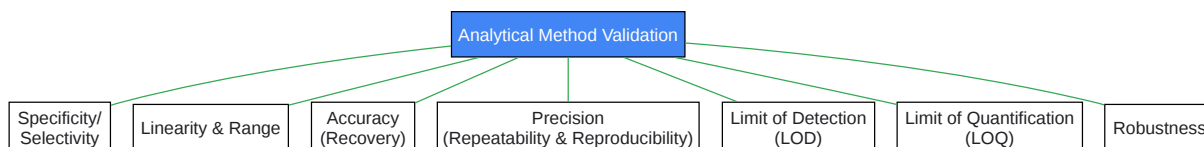
- An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

4. Chromatographic Conditions

- Column: A suitable C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 10 mM ammonium acetate in water containing 0.1% formic acid.[5]
- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Injection Volume: 10 µL.[5]
- Column Temperature: 40 °C.
- Detection: DAD, monitoring at the maximum absorption wavelength (λ_{max}) of **Solvent Violet 13**. A general scan from 200-700 nm is recommended, with specific extraction at key wavelengths (e.g., 254 nm, 590 nm).[5]
- Gradient Elution Program:
 - 0–15 min: 5–50% B
 - 15–19 min: 50–60% B
 - 19–29 min: 60–90% B
 - 29–34 min: 90–100% B
 - 34–39 min: Hold at 100% B

- 39–40 min: 100–5% B (Return to initial)
- 40–45 min: Hold at 5% B (Equilibration)[5]

Logical Diagram: Analytical Method Validation Steps



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Caption: Key parameters for the validation of an analytical method.

Other Analytical Methods

While chromatography is the preferred technique for quantification, other methods can be used for identification and characterization.

- Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for the qualitative identification of dyes in cosmetics and other samples.[8]
- Spectroscopy: Various spectroscopic methods are available for structural characterization. These include Mass Spectrometry (MS), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.[9] These are powerful tools for confirming the identity of a reference standard or identifying unknown substances.

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References

- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. Solvent Violet 13 [chemeurope.com]
- 3. Cas 81-48-1, Solvent Violet 13 | lookchem [lookchem.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Solvent Violet 13 | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solvent Violet 13(81-48-1) MS [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Analytical Methods for the Detection of Solvent Violet 13]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664779#analytical-methods-for-detecting-solvent-violet-13]

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